Levonorgestrel Impurity W
Overview
Description
Preparation Methods
The preparation of Levonorgestrel Impurity W involves several synthetic routes and reaction conditions. One common method includes the following steps :
Ketal Protection Reaction: Protecting the 3-site and 17-site of a precursor compound to form a ketal-protected intermediate.
Halogenation and Hydroxylation: Introducing halogen and hydroxyl groups to the intermediate.
Dehalogenation: Removing the halogen atoms to form a dehalogenated compound.
Methyl Etherification: Converting the hydroxyl groups to methyl ethers.
Deprotection: Removing the ketal protecting groups to yield the final product, this compound.
These steps involve various reagents and conditions, such as ketal protecting agents, halogenating agents, and methylating agents, under controlled temperatures and reaction times .
Chemical Reactions Analysis
Levonorgestrel Impurity W undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions are:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing halogenating agents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Levonorgestrel Impurity W has various scientific research applications, including :
Pharmaceutical Research: Used as a reference standard for method development, validation, and quality control in the production of Levonorgestrel-containing products.
Analytical Chemistry: Employed in the identification and quantification of impurities in pharmaceutical formulations.
Biological Studies: Investigated for its potential effects on biological systems and its role in the metabolism of Levonorgestrel.
Industrial Applications: Utilized in the development of new synthetic routes and production methods for Levonorgestrel and related compounds.
Mechanism of Action
Comparison with Similar Compounds
Levonorgestrel Impurity W can be compared with other Levonorgestrel impurities, such as :
Levonorgestrel Impurity A: 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-4,8(14)-dien-20-yn-3-one
Levonorgestrel Impurity B: 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one
Levonorgestrel Impurity C: 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol
Levonorgestrel Impurity D: 13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol
Each of these impurities has unique structural features and chemical properties that distinguish them from this compound. For example, Levonorgestrel Impurity A has a different arrangement of double bonds, while Levonorgestrel Impurity C contains an additional ethynyl group .
Properties
IUPAC Name |
(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,7,19,23H,3,6,8-13H2,1H3/t19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHYYFPSWOYNJF-ACRUOGEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3=C(C1CCC2(C#C)O)C=CC4=C3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CCC3=C([C@@H]1CC[C@]2(C#C)O)C=CC4=C3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155683-59-3 | |
Record name | 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregna-5,7,9-trien-20-yn-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155683593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGNA-5,7,9-TRIEN-20-YN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3ZN3KL2LV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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